molecular formula C19H17N3O5 B2411300 3-isobutyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887896-87-9

3-isobutyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2411300
CAS No.: 887896-87-9
M. Wt: 367.361
InChI Key: FLWWKBNMVMXDPT-UHFFFAOYSA-N
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Description

3-isobutyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the benzofuran class, which is known for its wide range of biological and pharmacological activities .

Preparation Methods

The synthesis of 3-isobutyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-isobutyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran core, using reagents like halogens or alkylating agents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential biological activity, making it a candidate for further studies in drug discovery and development.

    Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-isobutyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

3-isobutyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.

    8-methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.

    Angelicin: Known for its therapeutic applications in skin conditions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .

Properties

IUPAC Name

3-(2-methylpropanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c1-11(2)18(23)21-16-14-5-3-4-6-15(14)27-17(16)19(24)20-12-7-9-13(10-8-12)22(25)26/h3-11H,1-2H3,(H,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWWKBNMVMXDPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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